1-(3-Fluorobenzoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine 1-(3-Fluorobenzoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine
Brand Name: Vulcanchem
CAS No.: 423750-27-0
VCID: VC0367818
InChI: InChI=1S/C20H21FN2O4/c1-26-17-5-7-18(8-6-17)27-14-19(24)22-9-11-23(12-10-22)20(25)15-3-2-4-16(21)13-15/h2-8,13H,9-12,14H2,1H3
SMILES: COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Molecular Formula: C20H21FN2O4
Molecular Weight: 372.4g/mol

1-(3-Fluorobenzoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine

CAS No.: 423750-27-0

Main Products

VCID: VC0367818

Molecular Formula: C20H21FN2O4

Molecular Weight: 372.4g/mol

1-(3-Fluorobenzoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine - 423750-27-0

CAS No. 423750-27-0
Product Name 1-(3-Fluorobenzoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine
Molecular Formula C20H21FN2O4
Molecular Weight 372.4g/mol
IUPAC Name 1-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone
Standard InChI InChI=1S/C20H21FN2O4/c1-26-17-5-7-18(8-6-17)27-14-19(24)22-9-11-23(12-10-22)20(25)15-3-2-4-16(21)13-15/h2-8,13H,9-12,14H2,1H3
Standard InChIKey QZXPJAOPGDMCQS-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Canonical SMILES COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F
PubChem Compound 1358804
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator